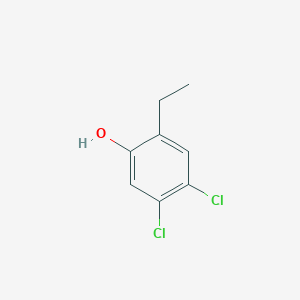

4,5-Dichloro-2-ethylphenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis of Benzofurans

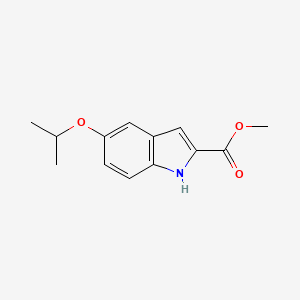

Substituted 2-ethylphenols, including 4,5-dichloro-2-ethylphenol, when heated at or above 550 °C, produce substituted benzofurans along with other products. This process is indicative of the potential for synthesizing diverse benzofuran compounds, which are of interest in various chemical and pharmaceutical applications. The specific conditions, such as temperature and the presence of catalysts, significantly affect the yield and selectivity of benzofuran formation, suggesting a path for targeted synthesis strategies (Givens & Venuto, 1969).

Synthesis of 1,2-Dicyanobenzenes and Phthalocyanines

4,5-Dichloro-1,2-dicyanobenzene, prepared from 4,5-dichloro-2-ethylphenol, serves as an intermediate in the synthesis of disubstituted 1,2-dicyanobenzenes and subsequently, octasubstituted phthalocyanines. These compounds are valuable in the development of materials for electronics and pigments, showcasing the chemical versatility and utility of 4,5-dichloro-2-ethylphenol as a precursor in organic synthesis (Wöhrle et al., 1993).

Biological Studies and Applications

While 4,5-dichloro-2-ethylphenol itself may not have been directly studied in biological systems, derivatives such as 4-chloro-3-ethylphenol have shown effects on calcium homeostasis in nonexcitable cells. This compound induces calcium release from ruthenium red-sensitive channels in skeletal muscle and various cell types, suggesting potential biological activity that could be explored for 4,5-dichloro-2-ethylphenol derivatives in biomedical research (Larini et al., 1995).

Environmental Chemistry and Microbial Transformation

The antimicrobial agent triclosan, structurally related to 4,5-dichloro-2-ethylphenol, reacts with free chlorine under water treatment conditions, leading to the formation of chlorophenoxyphenols and chlorinated organics. This reactivity underscores the environmental fate and transformation of chlorinated phenolic compounds, including potential derivatives of 4,5-dichloro-2-ethylphenol, in water treatment processes (Rule et al., 2005).

Safety And Hazards

The safety data sheet for a related compound, 4-Ethylphenol, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

特性

IUPAC Name |

4,5-dichloro-2-ethylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c1-2-5-3-6(9)7(10)4-8(5)11/h3-4,11H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPSSTGPNGAUKKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dichloro-2-ethylphenol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide](/img/structure/B1344548.png)